![molecular formula C17H17N3O4 B4075413 N-[4-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4075413.png)
N-[4-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide, commonly known as ANP, is a chemical compound used in scientific research. ANP belongs to the class of amide compounds and has a molecular weight of 309.3 g/mol. ANP is a white crystalline powder with a melting point of 152-154°C.
Mechanism of Action
ANP is an inhibitor of trypsin and chymotrypsin, two enzymes involved in the digestion of proteins. ANP binds to the active site of these enzymes, preventing substrate binding and catalysis. The inhibition of trypsin and chymotrypsin by ANP is reversible, and the inhibition constant (Ki) has been reported to be in the micromolar range.
Biochemical and Physiological Effects:
ANP has no known biochemical or physiological effects in vivo. ANP is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.
Advantages and Limitations for Lab Experiments
ANP is a useful tool for studying the activity of trypsin and chymotrypsin in vitro. ANP is a stable and easily measurable substrate, and the reaction products can be detected using spectrophotometric methods. However, ANP has limitations as a substrate for these enzymes, as it does not mimic the natural substrates of these enzymes. ANP is also not a suitable tool for studying the activity of other enzymes, as it is specific for trypsin and chymotrypsin.
Future Directions
ANP can be used as a model compound to study the binding of ligands to proteins. ANP can also be modified to create new compounds with improved enzyme inhibition properties. ANP can be used in combination with other biochemical tools to study the activity of enzymes in complex biological systems. The development of new methods for the synthesis and purification of ANP can also improve its usefulness as a biochemical tool.
Scientific Research Applications
ANP is used in scientific research as a biochemical tool to study the activity of enzymes such as trypsin and chymotrypsin. ANP is a substrate for these enzymes, and the reaction products can be easily measured using spectrophotometric methods. ANP is also used as a model compound to study the binding of ligands to proteins.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(13-3-9-16(10-4-13)20(23)24)17(22)19-15-7-5-14(6-8-15)18-12(2)21/h3-11H,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEWCLZMQGKZLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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